molecular formula C17H16N2O2 B5531728 ethyl N-(11H-benzo[b][1]benzazepin-2-yl)carbamate

ethyl N-(11H-benzo[b][1]benzazepin-2-yl)carbamate

Cat. No.: B5531728
M. Wt: 280.32 g/mol
InChI Key: FABNTBVHAAOCLK-UHFFFAOYSA-N
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Description

Ethyl N-(11H-benzobbenzazepin-2-yl)carbamate is a complex organic compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(11H-benzobbenzazepin-2-yl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the azepine ring.

    Reduction: Reduction reactions can also occur, potentially converting the carbamate group to an amine.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituent introduced to the benzene ring.

Scientific Research Applications

Ethyl N-(11H-benzob

Mechanism of Action

The exact mechanism of action for ethyl N-(11H-benzobbenzazepin-2-yl)carbamate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The benzazepine core may allow it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .

Properties

IUPAC Name

ethyl N-(11H-benzo[b][1]benzazepin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)18-14-10-9-13-8-7-12-5-3-4-6-15(12)19-16(13)11-14/h3-11,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABNTBVHAAOCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=CC3=CC=CC=C3N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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